1,3,5-Cyclohexanetriol
Overview
Description
1,3,5-Cyclohexanetriol is a polyol with three hydroxyl groups . Its molecular formula is C6H12O3 . It has a sweet taste and is soluble in water, ethanol, and methanol .
Synthesis Analysis
A range of eight novel ligands, based on the cis-1,3-trans-5-substituted cyclohexane framework, have been synthesized by a stereospecific route starting from cis-1,3,5-cyclohexanetriol . This route depends on the use of efficient mono-silylation and mono-tosylation procedures .Molecular Structure Analysis
The molecular formula of 1,3,5-Cyclohexanetriol is C6H12O3 . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .Physical And Chemical Properties Analysis
1,3,5-Cyclohexanetriol is a colorless crystalline solid . It has a sweet taste and is soluble in water, ethanol, and methanol . The molecular weight is 132.16 . It is a solid at 20 degrees Celsius .Scientific Research Applications
Formation of Gaseous Complexes : The low-energy structure of 1,3,5-Cyclohexanetriol is studied for its ability to form gaseous complexes, indicating its potential use in gas-phase chemistry and molecular dynamics studies (Kuck & Matthias, 1992).
Synthesis of Oligodeoxyribonucleotides : 1,3,5-Cyclohexanetriol has been used in the synthesis of oligodeoxyribonucleotides, which are crucial in the study of DNA and molecular biology (Napoli et al., 1999).
Combustion and Fuel Additives : The compound is involved in the study of auto-ignition control in fuels, showing its potential application in improving fuel efficiency and combustion processes (Schönborn et al., 2019).
Supramolecular Coordination Chemistry : It has been used as a framework for the synthesis of novel ligands in supramolecular coordination chemistry (Fielden et al., 2005).
Synthesis of Cyclopentadienyltitanium Complexes : The compound is involved in the synthesis and study of cyclopentadienyltitanium complexes, indicating its application in organometallic chemistry (Choquette et al., 1995).
Complexation with Europium : 1,3,5-Cyclohexanetriol is studied for its ability to complex with Europium, suggesting its use in the study of lanthanide chemistry and possibly in materials science (Taylor et al., 2008).
Ionic Transfer Reactions : It serves as a surrogate in ionic transfer reactions, which are fundamental in organic synthesis and chemical engineering (Walker & Oestreich, 2019).
Synthesis of Vitamin D Analogues : The compound is utilized in the synthesis of vitamin D analogues, which are significant in pharmaceutical research (Huang et al., 1995).
Photochemical Studies : It plays a role in photochemical studies, particularly in understanding reaction dynamics and mechanisms (Carroll et al., 2008).
Chemical Dynamics and Imaging : It is used in experimental studies aimed at observing chemical reactions in real-time using techniques like gas-phase X-ray diffraction (Minitti et al., 2014).
properties
IUPAC Name |
cyclohexane-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDSKERRNURGGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942577 | |
Record name | Cyclohexane-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Cyclohexanetriol | |
CAS RN |
2041-15-8 | |
Record name | 1,3,5-Cyclohexanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phloroglucitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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